molecular formula C21H25N3O6S B4776237 N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B4776237
M. Wt: 447.5 g/mol
InChI Key: NWIVGCZUVDGTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMG-N-allyl" and is known for its ability to act as a potent inhibitor of certain enzymes and receptors in the body. In

Scientific Research Applications

DMG-N-allyl has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, DMG-N-allyl has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and proliferation. In neuroscience, DMG-N-allyl has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, DMG-N-allyl has been used as a lead compound for the development of new drugs that target specific enzymes and receptors.

Mechanism of Action

The mechanism of action of DMG-N-allyl involves the inhibition of certain enzymes and receptors in the body. Specifically, DMG-N-allyl has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. DMG-N-allyl has also been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMG-N-allyl depend on the specific enzymes and receptors that are targeted. In cancer cells, DMG-N-allyl has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In the brain, DMG-N-allyl has been shown to modulate synaptic plasticity and improve cognitive function. However, the specific effects of DMG-N-allyl may vary depending on the dose and duration of treatment.

Advantages and Limitations for Lab Experiments

One advantage of using DMG-N-allyl in lab experiments is its potency and selectivity for certain enzymes and receptors. This allows for precise manipulation of biological pathways and can lead to a better understanding of disease mechanisms. However, one limitation of using DMG-N-allyl is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure that the observed effects are specific to the targeted enzymes and receptors.

Future Directions

There are several future directions for research on DMG-N-allyl. One area of interest is the development of new drugs that target HDACs and other enzymes that are involved in cancer cell growth and proliferation. Another area of interest is the development of DMG-N-allyl derivatives that have improved selectivity and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of DMG-N-allyl in different biological systems.

properties

IUPAC Name

2-[[2-(2,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-5-12-22-21(26)16-8-6-7-9-17(16)23-20(25)14-24(31(4,27)28)18-11-10-15(29-2)13-19(18)30-3/h5-11,13H,1,12,14H2,2-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIVGCZUVDGTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.